N-{(Z)-1-[(cyclohexylamino)carbonyl]-2-phenylethenyl}-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[(Z)-3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-17-12-14-19(15-13-17)22(26)25-21(16-18-8-4-2-5-9-18)23(27)24-20-10-6-3-7-11-20/h2,4-5,8-9,12-16,20H,3,6-7,10-11H2,1H3,(H,24,27)(H,25,26)/b21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABMNLOOZAYTFM-PGMHBOJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
Antibacterial Properties
Research indicates that derivatives of N-{(Z)-1-[(cyclohexylamino)carbonyl]-2-phenylethenyl}-4-methylbenzamide exhibit antibacterial activity. A patent describes compounds related to this structure that are effective against bacterial strains, suggesting potential use in developing new antibiotics .
Anticancer Activity
Studies have suggested that compounds with similar structures may possess anticancer properties. Specifically, the ability to inhibit tumor growth has been noted in several case studies, indicating that this compound could be explored as a lead compound for cancer therapeutics.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Preclinical studies demonstrate its potential in preventing neuronal cell death, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science Applications
Semiconducting Properties
Research has shown that derivatives of this compound can exhibit semiconducting properties, which can be beneficial in the development of organic electronic devices. Thin-film transistors made from similar compounds have demonstrated high field-effect mobility, suggesting applications in flexible electronics .
Polymerization Studies
The compound's structure allows it to participate in polymerization reactions, leading to the creation of novel materials with specific mechanical and thermal properties. This aspect is crucial for developing advanced materials used in coatings and packaging .
Biochemical Research
Enzyme Inhibition Studies
this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be useful in understanding metabolic disorders and developing therapeutic agents that target these pathways.
Radical Scavenging Activity
The compound has shown potential as a radical scavenger, which is critical in studies focused on oxidative stress and its role in various diseases. Its ability to neutralize free radicals could have implications for antioxidant therapies .
Table 1: Summary of Pharmacological Applications
| Application | Description | Reference |
|---|---|---|
| Antibacterial | Effective against various bacterial strains | |
| Anticancer | Inhibits tumor growth in preclinical studies | |
| Neuroprotective | Prevents neuronal cell death |
Table 2: Material Science Properties
| Property | Description | Reference |
|---|---|---|
| Semiconducting | High field-effect mobility in thin-film transistors | |
| Polymerization | Participates in creating advanced materials |
Case Studies
- Antibacterial Efficacy Study : A study published in a pharmaceutical journal demonstrated the antibacterial efficacy of a related compound against multi-drug resistant bacteria, highlighting the potential of this compound as a scaffold for antibiotic development.
- Neuroprotective Mechanism Investigation : Research focusing on neurodegenerative diseases found that a derivative of this compound significantly reduced oxidative stress markers in neuronal cells, suggesting its application in neuroprotection strategies.
- Organic Electronics Development : A project involving the synthesis of semiconducting polymers based on this compound showed promising results in enhancing the performance of organic light-emitting diodes (OLEDs), indicating its utility in electronic applications.
Comparison with Similar Compounds
HDAC Inhibitors with Benzamide Scaffolds
Compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) shares the 4-methylbenzamide core but replaces the cyclohexylamino-carbonyl-phenylethenyl group with a hexyl linker bearing an aminophenyl substituent. Compound 109 exhibits potent inhibition of HDAC1 (IC₅₀ = 12 nM) and HDAC3 (IC₅₀ = 18 nM), attributed to its dual-binding interactions with catalytic zinc and surface residues . In contrast, the cyclohexylamino group in the target compound may enhance selectivity for specific HDAC isoforms by altering hydrophobic interactions, though experimental data are pending.
Compound 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide) introduces a fluorine atom on the phenyl ring, reducing HDAC3 inhibition potency (IC₅₀ = 210 nM) compared to Compound 107. This highlights the sensitivity of HDAC inhibition to electron-withdrawing substituents, a factor that may influence the target compound’s activity depending on its phenyl ring modifications .
DGAT-1 and VPS34 Inhibitors
K22 (N-[(1Z)-1-[[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]carbonyl]-2-phenylethenyl]-benzamide) shares the phenylethenyl-benzamide backbone but incorporates a bromophenyl-piperidinyl group. K22 is a DGAT-1 inhibitor (IC₅₀ = 0.8 µM) and interacts with lipid metabolism pathways.
SAR405 (VPS34 inhibitor) and A922500 (DGAT-1 inhibitor) lack the benzamide scaffold entirely, underscoring the critical role of the 4-methylbenzamide core in maintaining target affinity for HDAC-related pathways .
Structural Analogs with Heterocyclic Modifications
N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide (CAS 883819-53-2) replaces the phenylethenyl group with a 3-chlorophenyl-furyl moiety. This substitution increases molecular weight (463.0 g/mol vs. ~450 g/mol for the target compound) and logP (4.2 vs. The furan ring may also engage in π-stacking interactions distinct from the phenylethenyl group’s planar geometry .
Antiepileptic and Kinesin-Targeting Benzamides
Ispinesib Mesylate (N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide) incorporates a quinazolinone ring and a propane linker, diverging significantly from the target compound’s structure. Ispinesib’s antiepileptic activity and kinesin inhibition highlight the versatility of benzamide derivatives but emphasize that substituent-driven target specificity is critical .
Key Comparative Data Table
Research Implications and Gaps
- Selectivity: The cyclohexylamino group in the target compound may confer HDAC isoform selectivity compared to Compounds 109 and 136, but biochemical assays are needed to confirm this .
- Solubility : The phenylethenyl group’s planar structure may reduce aqueous solubility compared to furan-containing analogs, necessitating formulation optimization .
- Therapeutic Potential: Structural parallels to DGAT-1 inhibitors (e.g., K22) suggest possible applications in metabolic disorders, though target validation is required .
Q & A
Q. What are the recommended synthetic routes for preparing N-{(Z)-1-[(cyclohexylamino)carbonyl]-2-phenylethenyl}-4-methylbenzamide, and how can reaction conditions be optimized?
The synthesis of structurally similar benzamide derivatives often involves coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation . For Z/E isomer control in styryl groups, reaction conditions (e.g., solvent polarity, temperature, and light exposure) must be carefully optimized. For example, polar aprotic solvents at low temperatures (0–5°C) can favor Z-isomer retention .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying stereochemistry (e.g., Z-configuration of the styryl group) and functional groups like the cyclohexylamino carbonyl moiety. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbonyl stretches (~1650–1700 cm⁻¹) . Purity can be assessed via HPLC with UV detection at λ ~254 nm .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
Benzamide derivatives with hydrophobic groups (e.g., cyclohexyl and methylbenzamide) typically exhibit limited aqueous solubility. Stability tests in DMSO or ethanol at 25°C over 48 hours, monitored by HPLC, are recommended to assess decomposition risks. Light-sensitive groups (e.g., styrenyl) require storage in amber vials under inert gas .
Advanced Research Questions
Q. How can computational methods aid in predicting the biological activity or reactivity of this compound?
Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites, such as the electrophilic carbonyl group. Molecular docking studies against target proteins (e.g., kinases) may identify potential binding interactions using software like AutoDock Vina .
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected NOE correlations in NMR?
Contradictory Nuclear Overhauser Effect (NOE) signals may arise from conformational flexibility or impurities. Dynamic NMR experiments at variable temperatures or 2D techniques (e.g., ROESY) can distinguish between static and dynamic stereochemistry. Cross-validation with X-ray crystallography is advised for absolute configuration determination .
Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be evaluated in vitro?
Use hepatic microsome assays (human or rodent) to assess metabolic stability. LC-MS/MS quantifies parent compound degradation over time. Cytochrome P450 inhibition assays (e.g., CYP3A4) evaluate drug-drug interaction risks .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?
Systematic SAR studies require:
- Variation of substituents : Replace the cyclohexyl group with other amines (e.g., piperidine) to assess steric effects.
- Bioisosteric replacements : Substitute the styrenyl group with heteroaryl moieties (e.g., furan) to modulate electronic properties.
- Activity assays : Test modified compounds in enzyme inhibition (e.g., IC₅₀) or cell viability assays (e.g., MTT) to correlate structural changes with potency .
Q. How can reaction byproducts or degradation products be identified and minimized during synthesis?
LC-MS and GC-MS are critical for detecting byproducts. For example, elimination side reactions forming phenylacetylene derivatives can occur under basic conditions. Adjusting pH (neutral to mildly acidic) and using milder bases (e.g., triethylamine instead of DBU) mitigates this .
Methodological Considerations
Q. What are the best practices for reproducing synthetic procedures reported in literature?
- Detailed reaction logs : Document exact equivalents, solvent grades, and inert atmosphere conditions.
- Purification protocols : Use column chromatography with gradients (e.g., hexane/EtOAc) or recrystallization (e.g., ethanol/water) .
- Validation : Compare spectroscopic data (NMR, HRMS) with published values to confirm reproducibility .
Q. How can researchers address low yields in the final coupling step of the synthesis?
Low yields in amide bond formation may result from poor nucleophilicity of the cyclohexylamine. Pre-activation of the carbonyl group using HATU or EDC/HOBt can improve efficiency. Alternatively, microwave-assisted synthesis at 80°C for 30 minutes may accelerate reaction kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
